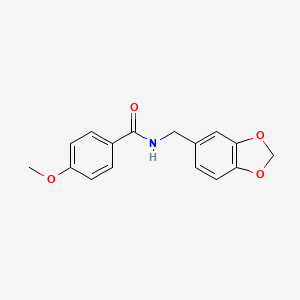

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide is a synthetic benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the amide nitrogen, with a 4-methoxy substituent on the benzamide ring. This compound belongs to a broader class of bioactive molecules designed for applications ranging from enzyme modulation to therapeutic agents. Its structural uniqueness arises from the combination of electron-donating methoxy and benzodioxole groups, which influence electronic properties, solubility, and intermolecular interactions .

Key structural attributes:

- Benzodioxole moiety: Enhances lipophilicity and may contribute to π-π stacking interactions.

- 4-Methoxybenzamide core: Modulates electronic density and hydrogen-bonding capacity.

- Flexible methylene linker: Allows conformational adaptability for target binding.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)16(18)17-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKBDPPSXIVRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325591 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331989-74-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, the synthesis and evaluation of related compounds demonstrated promising results against multiple microbial species, highlighting their potential as new antimicrobial agents .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound N1 | 1.27 | Staphylococcus aureus (Gram+) |

| Compound N8 | 1.43 | Escherichia coli (Gram-) |

| Compound N22 | 2.60 | Candida albicans (Fungal) |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives possess the ability to inhibit cancer cell proliferation significantly. For example, compounds structurally related to this compound were tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound Name | IC50 (µM) | Comparison to Standard Drug (5-FU) |

|---|---|---|

| Compound N9 | 5.85 | More potent |

| Compound N18 | 4.53 | More potent |

Cardiovascular Applications

This compound and its derivatives have shown promise in cardiovascular applications due to their vasodilative properties. It has been suggested that these compounds may act as inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating vascular smooth muscle tone and blood pressure . This mechanism indicates potential therapeutic uses in conditions such as hypertension and pulmonary hypertension.

Neurological Effects

Emerging research suggests that compounds similar to this compound may influence neurological pathways. Some studies have explored their effects on neuroinflammation and neuroprotection, indicating a potential role in treating neurodegenerative diseases . The modulation of inflammatory responses in the central nervous system could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. The presence of specific functional groups can significantly affect the biological activity of these compounds. For example, modifications in the aromatic rings and substituents have been linked to enhanced potency against microbial and cancer cell lines .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group addition | Increased lipophilicity |

| Nitro group presence | Enhanced antimicrobial action |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in the detoxification of aldehydes. This inhibition can lead to the accumulation of toxic aldehydes, which may contribute to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A detailed comparison of substituents, molecular properties, and biological activities is provided below:

Key Observations:

Substituent Impact on Bioactivity: Alda-1’s 2,6-dichloro groups confer specificity for ALDH2 activation, while the methoxy group in the target compound may favor different targets (e.g., TRPV1 receptors, inferred from capsaicin-like analogs) .

Molecular Weight and Solubility :

- Higher molecular weight in Agent L1 (434.4 g/mol) correlates with extended substituents, likely reducing aqueous solubility compared to simpler derivatives like the target compound (297.3 g/mol) .

Chemical Stability: The 4-methoxy group in N-(6-aminohexyl)-4-methoxybenzamide contributes to pH-dependent stability, with <20% hydrolysis at pH 6.0 . This property is critical for drug delivery systems.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its ability to interact with various biological targets. Its structure can be described as follows:

- Chemical Formula : C16H17N1O4

- Molecular Weight : 299.31 g/mol

This compound functions primarily through the inhibition of specific enzymes and modulation of cellular pathways. The benzodioxole ring enhances hydrophobic interactions with target proteins, while the benzamide group facilitates hydrogen bonding with active site residues. This dual interaction can lead to:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipidosis and other pathological conditions .

- Anticancer Activity : It exhibits potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

| Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 3.1 | Inhibition of cell growth |

| Antiproliferative | A549 | <5 | Disruption of critical pathways |

| Enzyme Inhibition | LPLA2 | Not specified | Competitive inhibition |

| Antioxidant Activity | Various | Not specified | Scavenging reactive oxygen species |

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that this compound exhibits potent anticancer properties. In one study, it showed significant growth inhibition in MCF-7 and A549 cell lines with IC50 values below 5 µM, indicating strong potential as an anticancer agent.

- Enzyme Inhibition : The compound's ability to inhibit LPLA2 has been linked to its potential to mitigate drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition suggests therapeutic applications in conditions where LPLA2 is implicated.

- Antioxidative Properties : In vitro studies have indicated that the compound possesses antioxidative capabilities, which may contribute to its overall biological activity by reducing oxidative stress within cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.